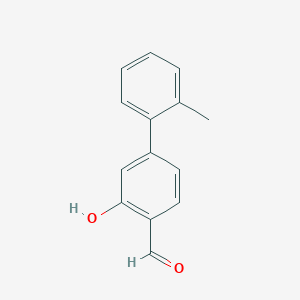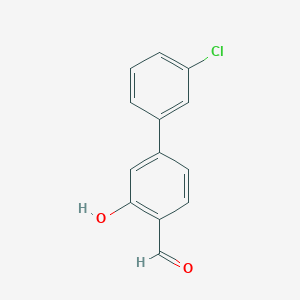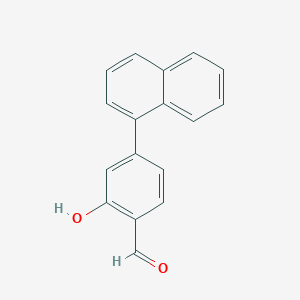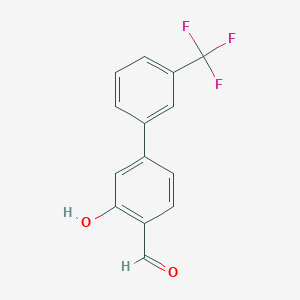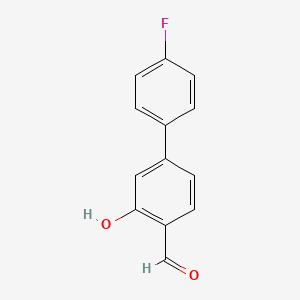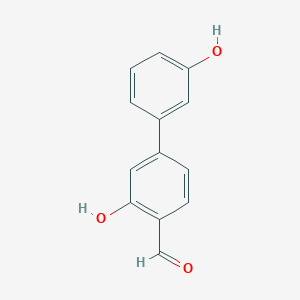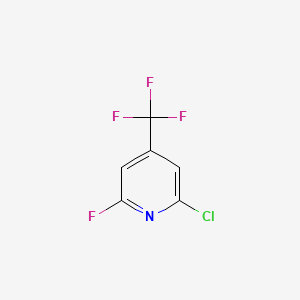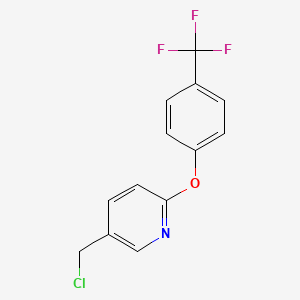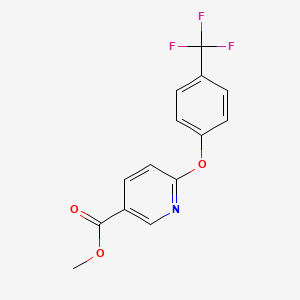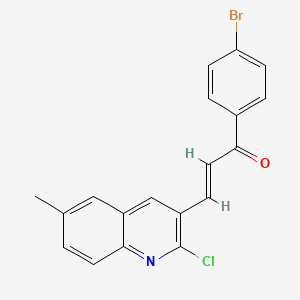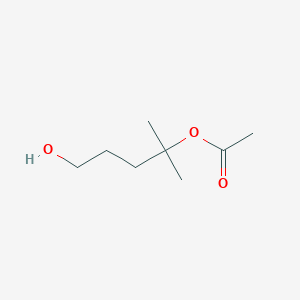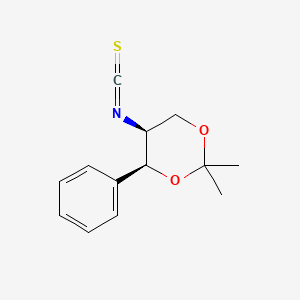![molecular formula C18H41NO2Si2 B6325282 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine CAS No. 130369-34-5](/img/structure/B6325282.png)
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine is a complex organic compound with the molecular formula C18H41NO2Si2. It is characterized by the presence of a cyclobutane ring substituted with amine and silyl ether groups. This compound is primarily used in research settings and has various applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine typically involves multiple steps. One common method includes the protection of hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The cyclobutane ring is then formed through a series of cyclization reactions, often involving the use of strong bases or catalysts to facilitate the ring closure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The silyl ether groups can be oxidized to form silanols or siloxanes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to replace the silyl ether groups.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, secondary or tertiary amines, and various substituted cyclobutane derivatives.
Scientific Research Applications
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as the development of novel drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine involves its interaction with various molecular targets. The silyl ether groups can participate in hydrogen bonding and other non-covalent interactions, while the amine group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-thiol: Features a thiol group in place of the amine.
Uniqueness
The uniqueness of 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine lies in its combination of silyl ether and amine functionalities, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
3,3-bis[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41NO2Si2/c1-16(2,3)22(7,8)20-13-18(11-15(19)12-18)14-21-23(9,10)17(4,5)6/h15H,11-14,19H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVJYLLRAIAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC(C1)N)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
